Thevetiaflavone
Overview
Description
Thevetiaflavone is a natural flavonoid that could up-regulate the expression of Bcl-2 and down-regulate that of Bax and caspase 3 .
Synthesis Analysis
The synthesis of flavones like Thevetiaflavone generally involves a two-step process: ortho-acylation of substituted phenols and cyclodehydrogenation of the resulting o-hydroxychalcones . The most applied method for the synthesis of flavones and aurones is based on the oxidative cyclization of o-hydroxychalcones .Molecular Structure Analysis
Thevetiaflavone has a molecular formula of C16H12O5 . Its structure was determined by analysis of 1H and 13C NMR spectra .Chemical Reactions Analysis
Thevetiaflavone has been shown to improve cell viability and suppress the leakage of lactate dehydrogenase from the cytoplasm . It decreases overproduction of ROS and ameliorates ROS-mediated mitochondrial dysfunction .Physical And Chemical Properties Analysis
Thevetiaflavone is a yellow solid with a molecular weight of 284.26 g/mol . It has a high solubility in methanol and ethanol .Scientific Research Applications
Neuroprotective Effects
Thevetiaflavone, a natural flavonoid obtained from Wikstroemia indica, has shown promising results in improving cell viability and suppressing lactate dehydrogenase leakage in PC12 cells induced by oxygen and glucose deprivation. It reduces the overproduction of ROS and ameliorates ROS-mediated mitochondrial dysfunction, which is crucial for protecting against cerebral ischemia and subsequent reperfusion damage (Yao et al., 2017).
Metabolism by Human Intestinal Bacteria
A study on the biotransformation of polymethoxyflavones (PMFs) by human intestinal bacterium Blautia sp. MRG-PMF1 found that this bacterium can metabolize various PMFs to corresponding demethylated flavones. This process includes the conversion of 5,7,4'-trimethoxyflavone to 5,7,4'-trihydroxyflavone (thevetiaflavone), highlighting the role of gut microbiota in metabolizing dietary flavonoids (Kim, Kim, & Han, 2014).
Antifertility Potential
In a study focused on Thevetia peruviana, a significant antifertility potential was observed, attributed to the flavonoids quercetin and kaempferol present in the leaves. This study suggests that these flavonoids, including thevetiaflavone, could influence fertility by affecting progesterone levels (Samanta, Bhattacharya, & Rana, 2016).
Specialized Flavone Biosynthesis in Medicinal Plants
Research on Scutellaria baicalensis revealed a specialized pathway for the biosynthesis of bioactive 4′-deoxyflavones like thevetiaflavone. These flavones, including chrysin and wogonin, have shown a variety of beneficial effects, such as antioxidant and antiviral properties (Zhao et al., 2016).
Antioxidant and Anti-Inflammatory Effects
Studies on various flavonoids have demonstrated that compounds like thevetiaflavone can exhibit significant antioxidant and anti-inflammatory activities. These effects are crucial in addressing a range of health issues, including chronic inflammation and oxidative stress-related diseases (Cushnie & Lamb, 2005).
Phytochemical Analysis of Thevetia peruviana
A systematic screening for phytochemicals in Thevetia peruviana revealed a rich source of flavonoids, including thevetiaflavone, along with other compounds like alkaloids and saponins. This highlights the plant's potential for various pharmacological properties (Rahman et al., 2014).
properties
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABHAHJGSNVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thevetiaflavone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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